Tert-butyl 1,1-dibromo-6-azaspiro[2.5]octane-6-carboxylate Tert-butyl 1,1-dibromo-6-azaspiro[2.5]octane-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18612910
InChI: InChI=1S/C12H19Br2NO2/c1-10(2,3)17-9(16)15-6-4-11(5-7-15)8-12(11,13)14/h4-8H2,1-3H3
SMILES:
Molecular Formula: C12H19Br2NO2
Molecular Weight: 369.09 g/mol

Tert-butyl 1,1-dibromo-6-azaspiro[2.5]octane-6-carboxylate

CAS No.:

Cat. No.: VC18612910

Molecular Formula: C12H19Br2NO2

Molecular Weight: 369.09 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 1,1-dibromo-6-azaspiro[2.5]octane-6-carboxylate -

Specification

Molecular Formula C12H19Br2NO2
Molecular Weight 369.09 g/mol
IUPAC Name tert-butyl 2,2-dibromo-6-azaspiro[2.5]octane-6-carboxylate
Standard InChI InChI=1S/C12H19Br2NO2/c1-10(2,3)17-9(16)15-6-4-11(5-7-15)8-12(11,13)14/h4-8H2,1-3H3
Standard InChI Key IVZOISUKWYQWAH-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CC2(Br)Br

Introduction

Molecular Structure and Chemical Properties

The compound’s spirocyclic architecture is defined by the IUPAC name tert-butyl 2,2-dibromo-6-azaspiro[2.5]octane-6-carboxylate, with the following key structural attributes:

  • Spiro Junction: The six-membered piperidine ring shares a single atom (spiro carbon) with a two-membered cyclopropane ring, creating a rigid bicyclic system.

  • Electrophilic Bromine Atoms: The 1,1-dibromo substitution on the cyclopropane ring enhances reactivity toward nucleophilic displacement, enabling diverse derivatization .

  • Boc Protecting Group: The tert-butyl ester shields the secondary amine, improving stability during synthetic manipulations .

Table 1: Key Molecular Identifiers

PropertyValueSource
Molecular FormulaC₁₂H₁₉Br₂NO₂
Molecular Weight369.09 g/mol
IUPAC Nametert-butyl 2,2-dibromo-6-azaspiro[2.5]octane-6-carboxylate
Canonical SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC2(Br)Br
InChIKeyIVZOISUKWYQWAH-UHFFFAOYSA-N

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of tert-butyl 1,1-dibromo-6-azaspiro[2.5]octane-6-carboxylate involves a multi-step sequence starting from tert-butyl 4-methylenepiperidine-1-carboxylate. A critical step is the dibromocyclopropanation of the exocyclic double bond via dibromocarbene insertion :

  • Dibromocarbene Generation: Sodium tribromoacetate (CBr₃CO₂Na) undergoes thermal decomposition in the presence of a phase-transfer catalyst (e.g., tetraethylammonium bromide) to generate dibromocarbene (CBr₂) .

  • Cyclopropanation: The carbene reacts with the methylene group of tert-butyl 4-methylenepiperidine-1-carboxylate, forming the 1,1-dibromospiro[2.5]octane framework .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
Dibromocarbene FormationCBr₃CO₂Na, 70°C, CH₂Cl₂, Bu₄NBr85%
Cyclopropanationtert-Butyl 4-methylenepiperidine-1-carboxylate, 70°C, 5.5 h70%

Mechanistic Insights

The dibromocarbene insertion proceeds via a concerted [2+1] cycloaddition mechanism, where the carbene’s empty p-orbital interacts with the π-electrons of the methylene group. The steric bulk of the Boc group directs the carbene to the less hindered face, ensuring regioselectivity . Subsequent elimination of CO₂ and Br⁻ stabilizes the cyclopropane ring.

Reactivity and Applications

Nucleophilic Substitution

ReactionReagents/ConditionsProductSource
MonosubstitutionEtMgBr, Ti(Oi-Pr)₄, Et₂O, 2 htert-Butyl 1-bromo-6-azaspiro[2.5]octane-6-carboxylate
EliminationKOt-Bu, DMSO, 12 htert-Butyl 6-azaspiro[2.5]oct-1-ene-6-carboxylate

Cross-Coupling Reactions

The bromine atoms participate in Suzuki-Miyaura couplings with aryl boronic acids, facilitating the synthesis of biaryl-spirocyclic hybrids. This reactivity is leveraged in constructing pharmacophores for antiviral and anticancer agents .

Pharmaceutical and Industrial Relevance

The compound’s spirocyclic core is a privileged structure in drug discovery, offering conformational rigidity that enhances target binding. Key applications include:

  • Antiviral Agents: Derivatives are intermediates in the synthesis of ledipasvir, a hepatitis C virus NS5A inhibitor .

  • Kinase Inhibitors: Functionalized spirocycles modulate kinase activity in oncology targets.

Table 4: Industrial Applications

ApplicationTarget/UseExample CompoundSource
Antiviral TherapyHepatitis C NS5A proteinLedipasvir intermediate
Organic SynthesisCross-coupling substratesBiaryl-spirocyclic hybrids

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator